2-Methoxy-3-(naphthalen-1-yl)benzoic acid
Description
2-Methoxy-3-(naphthalen-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 2-position and a naphthalen-1-yl group at the 3-position of the aromatic ring. This compound’s unique structure combines the hydrogen-bonding capability of the carboxylic acid group, the electron-donating methoxy substituent, and the bulky, lipophilic naphthalene moiety. Such structural attributes make it a subject of interest in medicinal chemistry and materials science, particularly for applications requiring targeted molecular interactions or enhanced solubility profiles .
Properties
IUPAC Name |
2-methoxy-3-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-15(10-5-11-16(17)18(19)20)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLSPAJUZSTJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 2-methoxybenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(naphthalen-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-(naphthalen-1-yl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-methoxy-3-(naphthalen-1-yl)benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include 2-hydroxy-3-(naphthalen-1-yl)benzoic acid, 2-methoxy-3-(naphthalen-1-yl)benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-3-(naphthalen-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Substituent Positional Isomers
The position of substituents on the benzoic acid backbone significantly impacts chemical reactivity and biological activity:
| Compound Name | Substituent Positions | Key Properties | Biological Activity (Example) |
|---|---|---|---|
| 2-Methoxy-3-(naphthalen-1-yl)benzoic acid | Methoxy (C2), Naphthalene (C3) | High lipophilicity, moderate acidity | Antimicrobial (MIC: 5 µM) |
| 3-Methoxybenzoic acid | Methoxy (C3) | Lower steric hindrance, higher solubility | Antimicrobial (MIC: 10 µM) |
| 4-Methoxy-3-(naphthalen-1-yl)benzoic acid | Methoxy (C4), Naphthalene (C3) | Reduced electronic effects due to para-substitution | Neuroprotective (IC50: 8 µM) |
Key Insight : The 2-methoxy group in the target compound enhances steric and electronic effects at the ortho position, improving interactions with hydrophobic binding pockets in enzymes or receptors .
Aromatic System Modifications
Replacing the naphthalene moiety with other aromatic systems alters molecular geometry and bioactivity:
| Compound Name | Aromatic System | Key Properties |
|---|---|---|
| 2-Methoxy-3-(naphthalen-1-yl)benzoic acid | Naphthalene | Enhanced π-π stacking, high lipophilicity (LogP: 3.8) |
| 2-Methoxy-3-phenylbenzoic acid | Phenyl | Reduced hydrophobicity (LogP: 2.5), weaker van der Waals interactions |
| 2-Methoxy-3-(anthracen-1-yl)benzoic acid | Anthracene | Increased steric bulk, lower solubility (LogP: 4.5) |
Key Insight : The naphthalene group balances lipophilicity and steric bulk, optimizing bioavailability compared to smaller (phenyl) or larger (anthracene) systems .
Functional Group Variations
Modifying the carboxylic acid or methoxy group leads to distinct pharmacological profiles:
| Compound Name | Functional Groups | Key Applications |
|---|---|---|
| 2-Methoxy-3-(naphthalen-1-yl)benzoic acid | -COOH, -OCH3 | Enzyme inhibition, antimicrobial |
| Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate | -COOCH3, -OH | Anti-inflammatory, topical analgesics |
| 3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid | -COOH, -CH3 | Anticancer (IC50: 7 µM) |
Key Insight: The carboxylic acid group is critical for hydrogen bonding in enzyme active sites, while esterification (e.g., methyl ester) shifts applications toward non-polar environments .
Biological Activity
2-Methoxy-3-(naphthalen-1-yl)benzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Methoxy-3-(naphthalen-1-yl)benzoic acid features a methoxy group and a naphthalene moiety attached to a benzoic acid framework. This unique structure allows it to engage in various non-covalent interactions with biological macromolecules, influencing its biological effects.
The biological activity of 2-Methoxy-3-(naphthalen-1-yl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The methoxy and naphthyl groups can participate in:
- Hydrogen bonding : Facilitating interactions with enzymes or receptors.
- π-π stacking : Enhancing binding affinity to aromatic amino acids in proteins.
Such interactions can modulate the activity of enzymes, potentially leading to therapeutic effects.
Anti-inflammatory Activity
Research indicates that compounds similar to 2-Methoxy-3-(naphthalen-1-yl)benzoic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that related naphthalene derivatives can reduce pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their therapeutic use in inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer potential of naphthalene derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the naphthalene ring is believed to enhance the compound's ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Ghanavatkar et al. (2019) | Identified naphthalene derivatives with significant cytotoxicity against cancer cells | Anticancer |
| PMC8380292 (2021) | Highlighted the anti-diabetic effects of structurally related compounds | Anti-inflammatory, Anti-diabetic |
| BenchChem (2024) | Investigated the compound's synthesis and potential as a therapeutic agent | Anti-inflammatory, Anticancer |
Comparative Analysis
When comparing 2-Methoxy-3-(naphthalen-1-yl)benzoic acid with other similar compounds, it is noted that:
- Structural Variants : Compounds such as 2-Methoxy-3-(naphthalen-2-YL)benzoic acid show variations in biological activity based on the position of substituents.
- Bioisosteres : The introduction of different functional groups or structural modifications can lead to enhanced potency or altered activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
